Tetomilast

Catalog No.
S545001
CAS No.
145739-56-6
M.F
C19H18N2O4S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetomilast

CAS Number

145739-56-6

Product Name

Tetomilast

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)

InChI Key

XDBHURGONHZNJF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC

Solubility

Soluble in DMSO, not in water

Synonyms

6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)-pyridine-2-carboxylic acid, OPC 6535, OPC-6535, OPC6535, tetomilast

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC

Description

The exact mass of the compound Tetomilast is 370.0987 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetomilast is a novel compound classified as a thiazole phosphodiesterase-4 inhibitor, also known by its developmental code OPC-6535. It has garnered attention for its potential therapeutic applications in inflammatory conditions, particularly inflammatory bowel disease and chronic obstructive pulmonary disease. The mechanism of action involves the inhibition of phosphodiesterase-4, an enzyme that plays a critical role in the degradation of cyclic adenosine monophosphate, thus modulating inflammatory responses .

Tetomilast functions primarily through the inhibition of phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in the suppression of pro-inflammatory cytokines and leukocyte activation. The chemical structure of tetomilast allows it to bind effectively to the active site of phosphodiesterase-4, disrupting its enzymatic activity. The specific binding interactions involve hydrophobic and hydrogen bonding interactions with key residues in the enzyme's active site .

The biological activity of tetomilast has been highlighted in various studies, showing its effectiveness in reducing inflammation associated with conditions like Crohn's disease and ulcerative colitis. In clinical trials, it has demonstrated a favorable safety profile, although common side effects reported include nausea, vomiting, and abdominal discomfort . The compound's ability to modulate immune responses makes it a promising candidate for treating other inflammatory diseases as well.

The synthesis of tetomilast involves several steps typical for thiazole derivatives. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing similar compounds often include:

  • Formation of Thiazole Ring: This typically involves the condensation of an appropriate aldehyde with a thioketone or thiourea.
  • Substitution Reactions: Modifications on the thiazole ring can be achieved through electrophilic aromatic substitution or nucleophilic attacks at specific positions.
  • Final Modifications: Additional functional groups may be introduced to enhance potency and selectivity towards phosphodiesterase-4.

The precise synthetic pathway for tetomilast remains less documented compared to more established pharmaceuticals .

Tetomilast is primarily investigated for its applications in:

  • Inflammatory Bowel Disease: Clinical trials have shown promise in treating conditions such as Crohn's disease and ulcerative colitis.
  • Chronic Obstructive Pulmonary Disease: Its anti-inflammatory properties may also benefit patients suffering from this chronic condition.
  • Other Inflammatory Disorders: Ongoing research aims to explore its efficacy in various other inflammatory diseases due to its mechanism of action .

Interaction studies have indicated that tetomilast selectively inhibits phosphodiesterase-4 without significantly affecting other phosphodiesterase isoforms. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors. Additionally, interactions with various cytokines and immune cells have been documented, showcasing its ability to modulate immune responses effectively .

Tetomilast shares structural and functional similarities with other phosphodiesterase-4 inhibitors. Here are some comparable compounds:

Compound NameStructure TypeKey FeaturesUnique Aspects
RoflumilastCatechol-EtherHigh potency against PDE4; used for COPDFirst-generation PDE4 inhibitor
ApremilastUrea DerivativeApproved for psoriasis; inhibits leukocyte functionLower side effect profile than older drugs
RolipramPiperazine DerivativeEarly PDE4 inhibitor; used in depression studiesKnown for significant side effects
PiclamilastThiazole-basedHigh affinity for PDE4B and PDE4DDiscontinued due to poor bioavailability

Tetomilast stands out due to its unique thiazole structure combined with a specific mechanism targeting phosphodiesterase-4, which may offer enhanced efficacy and reduced side effects compared to existing options .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

370.09872823 g/mol

Monoisotopic Mass

370.09872823 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S6RXB5KF56

Drug Indication

Investigated for use/treatment in ulcerative colitis.

Other CAS

145739-56-6

Wikipedia

Tetomilast

Dates

Modify: 2023-08-15
1: Mulhall AM, Droege CA, Ernst NE, Panos RJ, Zafar MA. Phosphodiesterase 4 inhibitors for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs. Expert Opin Investig Drugs. 2015 Dec;24(12):1597-611. doi: 10.1517/13543784.2015.1094054. Epub 2015 Sep 30. PubMed PMID: 26419847.
2: Song SD, Tang HF. [Progress in PDE4 targeted therapy for inflammatory diseases]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2014 May;43(3):353-8. Review. Chinese. PubMed PMID: 24998661.
3: Bickston SJ, Snider KR, Kappus MR. Tetomilast: new promise for phosphodiesterase-4 inhibitors? Expert Opin Investig Drugs. 2012 Dec;21(12):1845-9. doi: 10.1517/13543784.2012.732065. Epub 2012 Oct 8. Review. PubMed PMID: 23043390.
4: Baila B, Ohno Y, Nagamoto H, Kotosai K, Yabuuchi Y, Funaguchi N, Ito F, Endo J, Mori H, Takemura G, Fujiwara T, Fujiwara H, Minatoguchi S. Tetomilast attenuates elastase-induced pulmonary emphysema through inhibition of oxidative stress in rabbits. Biol Pharm Bull. 2012;35(4):494-502. PubMed PMID: 22466552.
5: Salari P, Abdollahi M. Phosphodiesterase inhibitors in inflammatory bowel disease. Expert Opin Investig Drugs. 2012 Mar;21(3):261-4. doi: 10.1517/13543784.2012.658915. Epub 2012 Feb 6. PubMed PMID: 22303952.
6: Salari-Sharif P, Abdollahi M. Phosphodiesterase 4 inhibitors in inflammatory bowel disease: a comprehensive review. Curr Pharm Des. 2010;16(33):3661-7. Review. PubMed PMID: 21128899.
7: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.
8: Ichikawa H, Okamoto S, Kamada N, Nagamoto H, Kitazume MT, Kobayashi T, Chinen H, Hisamatsu T, Hibi T. Tetomilast suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice. Inflamm Bowel Dis. 2008 Nov;14(11):1483-90. doi: 10.1002/ibd.20524. PubMed PMID: 18618633.
9: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Sep;29(7):467-509. PubMed PMID: 17982511.
10: Keshavarzian A, Mutlu E, Guzman JP, Forsyth C, Banan A. Phosphodiesterase 4 inhibitors and inflammatory bowel disease: emerging therapies in inflammatory bowel disease. Expert Opin Investig Drugs. 2007 Sep;16(9):1489-506. Review. PubMed PMID: 17714033.
11: Schreiber S, Keshavarzian A, Isaacs KL, Schollenberger J, Guzman JP, Orlandi C, Hanauer SB. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis. Gastroenterology. 2007 Jan;132(1):76-86. Epub 2006 Nov 18. PubMed PMID: 17241861.
12: O'Mahony S. Tetomilast. IDrugs. 2005 Jun;8(6):502-7. PubMed PMID: 15906198.
13: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Dec;26(10):801-27. PubMed PMID: 15672123.
14: Ross AS, Cohen RD. Medical therapy for ulcerative colitis: the state of the art and beyond. Curr Gastroenterol Rep. 2004 Dec;6(6):488-95. Review. PubMed PMID: 15527679.
15: Gotham S. Digestive Disease Week 2004. Bowel inflammation. IDrugs. 2004 Jun;7(6):516-9. PubMed PMID: 15197649.
16: Hasegawa T, Sakurai K, Kambayashi Y, Saniabadi AR, Nagamoto H, Tsukada K, Takahashi A, Kuwano H, Nakano M. Effects of OPC-6535 on lipopolysaccharide-induced acute liver injury in the rat: involvement of superoxide and tumor necrosis factor-alpha from hepatic macrophages. Surgery. 2003 Nov;134(5):818-26. PubMed PMID: 14639361.
17: Aki S, Fujioka T, Ishigami M, Minamikawa J. A practical synthesis of 3,4-diethoxybenzthioamide based on Friedel-Crafts reaction with potassium thiocyanate in methanesulfonic acid. Bioorg Med Chem Lett. 2002 Sep 2;12(17):2317-20. PubMed PMID: 12161124.
18: Banan A, Fitzpatrick L, Zhang Y, Keshavarzian A. OPC-compounds prevent oxidant-induced carbonylation and depolymerization of the F-actin cytoskeleton and intestinal barrier hyperpermeability. Free Radic Biol Med. 2001 Feb 1;30(3):287-98. PubMed PMID: 11165875.
19: Ejiri S, Eguchi Y, Kishida A, Kurumi Y, Tani T, Kodama M. Protective effect of OPC-6535, a superoxide anion production inhibitor, on liver grafts subjected to warm ischemia during porcine liver transplantation. Transplant Proc. 2000 Mar;32(2):318-21. PubMed PMID: 10715428.
20: Cheng XS, Shimokawa H, Momii H, Oyama J, Fukuyama N, Egashira K, Nakazawa H, Takeshita A. Role of superoxide anion in the pathogenesis of cytokine-induced myocardial dysfunction in dogs in vivo. Cardiovasc Res. 1999 Jun;42(3):651-9. PubMed PMID: 10533605.

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